molecular formula C24H24N4O5 B609488 N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide CAS No. 106224-67-3

N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide

Cat. No.: B609488
CAS No.: 106224-67-3
M. Wt: 448.48
InChI Key: DGSXFRJEHFETBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NC182 is a topo II inhibitor. NC182 exhibits selective and superior topo II inhibition upon induction of topo II-dependent DNA fragmentation.

Scientific Research Applications

Antitumor Activity

N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide, also known as NC-190, has demonstrated significant antitumor activity in various experimental murine tumor systems. It has been effective against leukemias, melanoma, sarcoma, hepatoma, and ascites hepatoma in mice and rats, showing remarkable increases in life span and survival rates in these models (Nakaike et al., 2004). Additionally, NC-190 inhibits tumor growth and metastasis, particularly in models of Lewis lung carcinoma and B16 melanoma, by inhibiting spontaneous lung metastasis significantly (Nakaike et al., 2004).

Effects on Cell-Cycle Progression

NC-190 has been observed to influence cell-cycle progression in cultured HeLa S3 cells. It exerts its effects in a concentration and treatment duration-dependent manner, with varying concentrations causing arrest at different stages of the cell cycle and contributing to cell death (Yamagishi et al., 2004).

Activity Against Multidrug-Resistant Tumors

Remarkably, NC-190 has shown efficacy against multidrug-resistant human and mouse tumor cells both in vitro and in vivo. This suggests its potential as a chemotherapeutic agent against various multidrug-resistant tumor cells, as it does not seem to be actively transported out of resistant cells by P-glycoprotein and inhibits DNA topoisomerase II activity (Tsuruo et al., 2008).

Kinetics of Cell Killing

Investigations into the kinetics of cell killing by NC-190 have shown that it strongly inhibits the growth of various tumor cell lines. It has been demonstrated to interact with DNA, though its DNA intercalation appears to be weaker compared to classical intercalating drugs (Nakaike et al., 1992).

Synthesis and Evaluation

Studies on the synthesis and evaluation of NC-190 and related compounds have highlighted the importance of the phenazine ring and its substituents in determining cytotoxicity. These investigations have helped in understanding the structure-activity relationships of these compounds, providing insights into their potential as antitumor agents (Rewcastle et al., 1987).

Properties

CAS No.

106224-67-3

Molecular Formula

C24H24N4O5

Molecular Weight

448.48

IUPAC Name

methyl 6-[2-(dimethylamino)ethylcarbamoyl]-5-hydroxy-10-methoxybenzo[a]phenazine-9-carboxylate

InChI

InChI=1S/C24H24N4O5/c1-28(2)10-9-25-23(30)19-21-20(13-7-5-6-8-14(13)22(19)29)26-17-12-18(32-3)15(24(31)33-4)11-16(17)27-21/h5-8,11-12,29H,9-10H2,1-4H3,(H,25,30)

InChI Key

DGSXFRJEHFETBL-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=C(C2=CC=CC=C2C3=NC4=C(C=C(C(=C4)OC)C(=O)OC)N=C13)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NC182;  NC 182;  NC-182

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.